molecular formula C18H16O2 B8457059 1-Naphthyl 4-methoxyphenylmethanol

1-Naphthyl 4-methoxyphenylmethanol

Cat. No.: B8457059
M. Wt: 264.3 g/mol
InChI Key: QFHQSHKATWPEMV-UHFFFAOYSA-N
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Description

1-Naphthyl 4-methoxyphenylmethanol is a bifunctional aromatic alcohol featuring a naphthyl group (C₁₀H₇) and a 4-methoxyphenylmethanol moiety (C₈H₉O₂). The compound’s structure suggests applications in organic synthesis, pharmaceutical intermediates, and materials science, though specific studies on its reactivity and safety require extrapolation from related molecules .

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(4-methoxyphenyl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C18H16O2/c1-20-15-11-9-14(10-12-15)18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18-19H,1H3

InChI Key

QFHQSHKATWPEMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxybenzyl Alcohol (CAS 105-13-5)

  • Structure: (4-Methoxyphenyl)methanol.
  • Molecular Formula : C₈H₁₀O₂.
  • Molecular Weight : 138.16 g/mol.
  • Key Properties: Solubility: Likely polar organic solvents (e.g., methanol, ethanol). Hazards: Skin/eye irritation; advised against prolonged contact .
  • Applications : Intermediate in pharmaceuticals (restricted use due to safety concerns) .

Comparison: 1-Naphthyl 4-methoxyphenylmethanol differs in its extended aromatic system (naphthyl vs. phenyl), which may enhance lipophilicity and alter reactivity. The naphthyl group could increase molecular weight (~244 g/mol estimated) and influence UV/fluorescence properties, making it valuable in analytical chemistry or photochemical studies.

1-Naphthalenemethanol, 6-Methoxy- (CAS 61109-49-7)

  • Structure: Naphthalene backbone with a methoxy group at position 6 and a methanol group.
  • Molecular Formula : C₁₂H₁₂O₂.
  • Molecular Weight : 188.22 g/mol.
  • Key Properties: Functional Groups: Methanol (hydroxyl) and methoxy. Reactivity: Potential for esterification or etherification reactions .

Comparison: The positional isomerism (6-methoxy vs. 4-methoxyphenyl in the target compound) affects electronic distribution and steric hindrance. The 4-methoxyphenyl group in this compound may offer better conjugation for charge-transfer complexes compared to the 6-methoxy substitution.

2-(4-Methoxyphenyl)-1-Phenylethanol (CAS 20498-67-3)

  • Structure: Ethanol backbone with 4-methoxyphenyl and phenyl groups.
  • Molecular Formula : C₁₅H₁₆O₂.
  • Molecular Weight : 228.29 g/mol.
  • Key Properties: Stereochemistry: Chiral center at the ethanol carbon. Applications: Potential intermediate in fragrance or drug synthesis .

Comparison: The absence of a naphthyl group in this compound reduces aromatic stacking interactions compared to this compound. The latter’s naphthyl group could enhance binding affinity in supramolecular systems or receptor-based applications.

1-(4-Methoxyphenyliminomethyl)-2-Naphthol (CAS 1036-14-2)

  • Structure : Schiff base with naphthol and 4-methoxyphenylimine groups.
  • Molecular Formula: C₁₈H₁₅NO₂.
  • Molecular Weight : 277.32 g/mol.
  • Key Properties :
    • Reactivity: pH-sensitive imine bond; used in coordination chemistry .

Comparison: Unlike the imine-containing analog, this compound lacks a nitrogen-based functional group, making it less suited for metal chelation but more stable under acidic conditions.

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-Methoxybenzyl Alcohol C₈H₁₀O₂ 138.16 Hydroxyl, Methoxy Pharmaceutical intermediates
1-Naphthalenemethanol, 6-Methoxy- C₁₂H₁₂O₂ 188.22 Hydroxyl, Methoxy Organic synthesis, photochemistry
2-(4-Methoxyphenyl)-1-Phenylethanol C₁₅H₁₆O₂ 228.29 Hydroxyl, Methoxy, Phenyl Fragrance/drug intermediates
1-(4-Methoxyphenyliminomethyl)-2-Naphthol C₁₈H₁₅NO₂ 277.32 Hydroxyl, Imine, Methoxy Coordination chemistry
This compound (Estimated) C₁₇H₁₄O₂ ~244.29 Hydroxyl, Methoxy, Naphthyl Research chemicals, materials science

Research Findings and Trends

  • Synthetic Routes: highlights the use of naphthyl isocyanate and protected glycerol derivatives for synthesizing naphthyl-containing alcohols. Similar methods (e.g., Grignard reactions or Friedel-Crafts alkylation) could apply to this compound .
  • Safety Profiles: 4-Methoxybenzyl alcohol’s hazards (skin/eye irritation) suggest that this compound may require similar precautions, though its larger size might reduce volatility .

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